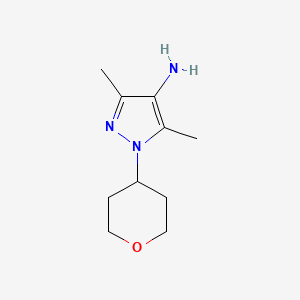

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

3,5-dimethyl-1-(oxan-4-yl)pyrazol-4-amine |

InChI |

InChI=1S/C10H17N3O/c1-7-10(11)8(2)13(12-7)9-3-5-14-6-4-9/h9H,3-6,11H2,1-2H3 |

InChI Key |

YRDDBXLKUPEHER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2CCOCC2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Amino-3,5-dimethylpyrazole Core

The pyrazole core with 3,5-dimethyl substitution and an amino group at position 4 is commonly synthesized via condensation reactions involving β-diketones or 1,3-dicarbonyl compounds with hydrazine derivatives.

- Mechanistic Insight: A study using in-line Fourier transform infrared (FT-IR) spectroscopy combined with independent component analysis (ICA) has elucidated the synthesis mechanism of 4-amino-3,5-dimethylpyrazole, confirming intermediate species and reaction pathways. Computational density functional theory (DFT) calculations at the B3LYP/6-31G level have supported the vibrational frequency assignments and intermediate geometries, validating the synthetic route.

Typical Multi-Step Synthetic Route Example

This sequence exemplifies the preparation of related pyrazole derivatives bearing oxan-4-yl substituents and can be adapted for 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine.

Analytical and Characterization Data

NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the substitution pattern on the pyrazole ring and the integrity of the oxan-4-yl substituent. Chemical shifts and coupling constants correspond to the expected aromatic and aliphatic protons.

Mass Spectrometry: Electrospray ionization (ESI) mass spectra show molecular ion peaks consistent with the molecular weight of the target compound, confirming successful synthesis.

FT-IR Spectroscopy: In-line FT-IR monitoring during the synthesis allows real-time tracking of intermediate formation and product appearance, facilitating optimization of reaction conditions.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Technique | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Pyrazole ring formation | Condensation of β-diketone and hydrazine | β-Diketone, hydrazine hydrate | 4-amino-3,5-dimethylpyrazole core |

| Oxan-4-yl substitution | Reductive amination | Oxan-4-carbaldehyde, sodium triacetoxyborohydride | N-Substituted pyrazol-4-amine derivative |

| Purification | Chromatography, recrystallization | Silica gel, solvents | Pure target compound |

| Reaction monitoring | In-line FT-IR spectroscopy + ICA | FT-IR spectrometer, chemometric analysis | Mechanism elucidation and process control |

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The biological and physicochemical properties of pyrazole-4-amine derivatives are highly influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Size and Solubility : The oxan-4-yl group in the target compound improves solubility in polar solvents compared to bulkier aromatic substituents (e.g., naphthalen-1-ylmethyl) .

- Electron-Withdrawing Effects : The trifluoromethylbenzyl substituent in enhances metabolic stability and lipophilicity, making it suitable for blood-brain barrier penetration.

- Bioactivity : Derivatives with heterocyclic substituents (e.g., tetrahydro-2H-pyran-4-ylmethyl) are frequently used in enzyme inhibition studies due to their balanced hydrophobicity and hydrogen-bonding capacity .

Biological Activity

3,5-Dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine (CAS No. 1343393-99-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique oxane ring structure that may influence its interaction with biological targets. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine is CHNO, with a molecular weight of 195.26 g/mol. The compound is characterized by the presence of both pyrazole and oxane moieties, which may contribute to its diverse biological activities.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrazole derivatives. For instance, compounds similar to 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine have shown significant radical scavenging activity in various assays such as ABTS and FRAP tests. These studies suggest that the compound may exhibit protective effects against oxidative stress, which is implicated in various diseases .

2. Anti-inflammatory Properties

Research indicates that certain pyrazole derivatives possess anti-inflammatory properties. For example, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro. This suggests that 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine could be explored for its potential in treating inflammatory conditions .

3. Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. Studies have reported that some related compounds exhibit significant activity against a range of bacterial strains and fungi. This opens avenues for further exploration of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine as a candidate for antimicrobial drug development .

Synthesis and Characterization

The synthesis of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions starting from easily accessible precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

The precise mechanisms by which 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine exerts its biological effects are not fully elucidated but are likely related to its ability to modulate signaling pathways associated with inflammation and oxidative stress. Similar compounds have been shown to interact with key enzymes involved in these processes, suggesting a potential for this compound to act as an inhibitor or modulator within these pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine, and what challenges arise during its preparation?

- Methodology : A common approach involves coupling reactions between pyrazole precursors and tetrahydropyran derivatives. For example, copper-catalyzed cross-coupling under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO can introduce the oxan-4-yl group. Challenges include optimizing reaction time (e.g., 2 days at 35°C) and avoiding side reactions from competing nucleophiles. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the product .

- Key Characterization : Intermediate steps require monitoring by TLC and NMR spectroscopy. Final product purity (>95%) is confirmed via HPLC or mass spectrometry .

Q. How is the molecular structure of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine validated?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The compound’s tetrahydropyran ring conformation and pyrazole substitution pattern are resolved using programs like SHELXL for refinement. Hydrogen bonding and torsional angles are analyzed to validate stability .

- Complementary Techniques : H/C NMR and IR spectroscopy confirm functional groups (e.g., NH stretch at ~3298 cm) .

Q. What physicochemical properties influence experimental handling of this compound?

- Critical Properties :

- Melting Point : 204–205°C (requires controlled heating to avoid decomposition).

- Solubility : Limited water solubility; dissolves in DMSO or DMF for biological assays.

- Storage : Stable at -20°C in anhydrous, light-protected conditions for ≥1 year .

Advanced Research Questions

Q. How does the tetrahydropyran substituent affect the compound’s reactivity in catalysis or supramolecular chemistry?

- Methodology : The oxan-4-yl group enhances steric bulk and electron-donating effects, influencing ligand-metal coordination (e.g., in transition-metal catalysis). Comparative studies with analogs (e.g., benzyl-substituted pyrazoles) reveal differences in catalytic activity via kinetic assays .

- Case Study : In Suzuki-Miyaura coupling, boronated derivatives (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane analogs) improve cross-coupling efficiency due to enhanced stability .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Challenges : Disorder in the tetrahydropyran ring or solvent molecules complicates electron density maps. High-resolution data (<1 Å) and SHELXL’s restraints (e.g., DFIX, SIMU) mitigate these issues. Twinning, if present, requires specialized refinement protocols .

- Validation : Final R-values <0.05 and agreement between calculated/observed diffraction patterns confirm structural accuracy .

Q. How does this compound compare to structurally related pyrazol-4-amines in energetic materials research?

- Methodology : Comparative thermal stability (TGA/DSC) and detonation velocity (EXPLO5 calculations) are evaluated. For instance, nitro- or tetrazole-substituted pyrazoles exhibit higher detonation pressures (>30 GPa) but lower thermal stability (T ~290°C) .

- Key Insight : The oxan-4-yl group may reduce sensitivity to impact (IS >40 J) while maintaining moderate energy density, making it suitable for insensitive explosives .

Q. What strategies are employed to study its potential as a kinase inhibitor or antimicrobial agent?

- Methodology :

- Kinase Assays : Competitive binding studies using P-NMR or fluorescence polarization.

- Antimicrobial Screening : MIC determination against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- SAR Insights : Substituents at the pyrazole 1-position (e.g., aryl vs. heterocyclic groups) modulate target affinity. Docking simulations (AutoDock Vina) guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.